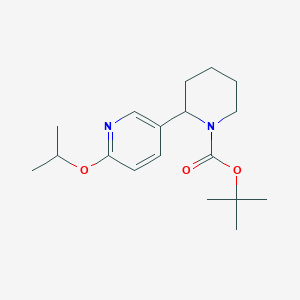

tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate

Description

"tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate" is a heterocyclic compound featuring a pyridine ring substituted with an isopropoxy group at position 6 and a piperidine moiety at position 2. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors or enzymes. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to install the isopropoxy group, followed by Boc protection .

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O3/c1-13(2)22-16-10-9-14(12-19-16)15-8-6-7-11-20(15)17(21)23-18(3,4)5/h9-10,12-13,15H,6-8,11H2,1-5H3 |

InChI Key |

GXMIQASMVJOJIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 6-isopropoxypyridine with piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can bind to specific receptors and help in understanding their function and interaction with other molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogues

Table 2: Functional Group Impact on Properties

Biological Activity

tert-Butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352494-32-6) is a synthetic organic compound that belongs to the class of piperidine derivatives. Its structure includes a piperidine ring, a pyridine moiety, and a tert-butyl ester functional group, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O3 |

| Molecular Weight | 320.43 g/mol |

| CAS Number | 1352494-32-6 |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. The presence of the isopropoxy group in the pyridine ring may enhance its lipophilicity, facilitating better blood-brain barrier penetration and contributing to its neuropharmacological effects .

Biological Activity and Pharmacological Effects

-

Neuroprotective Effects :

- Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially reducing neuroinflammation and oxidative stress in neuronal cells. This suggests that this compound may have similar effects, making it a candidate for further investigation in neurodegenerative diseases .

- Antidepressant Properties :

- Analgesic Activity :

Case Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of various piperidine derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death and inflammation markers compared to control groups, indicating potential therapeutic benefits for neurodegenerative conditions.

Case Study 2: Antidepressant-like Effects

In a behavioral study using rodent models, administration of this compound resulted in reduced depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest its potential as an antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.